2,4,5-Trifluoro-3-methoxybenzoyl chloride

fluoroquinolone synthesis gatifloxacin acyl chloride reactivity

2,4,5‑Trifluoro‑3‑methoxybenzoyl chloride is a fluorinated aroyl chloride (C₈H₄ClF₃O₂, MW 224.56 g mol⁻¹) supplied as a clear, colorless liquid [REFS‑1]. Key specifications include a density of 1.472 g mL⁻¹ at 25 °C, a refractive index of n²⁰/D 1.503, a boiling point of 229.2 ± 35.0 °C (predicted), and a flash point of 126 °F [REFS‑2][REFS‑3].

Molecular Formula C8H4ClF3O2
Molecular Weight 224.56 g/mol
CAS No. 112811-66-2
Cat. No. B039461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trifluoro-3-methoxybenzoyl chloride
CAS112811-66-2
Molecular FormulaC8H4ClF3O2
Molecular Weight224.56 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1F)F)C(=O)Cl)F
InChIInChI=1S/C8H4ClF3O2/c1-14-7-5(11)3(8(9)13)2-4(10)6(7)12/h2H,1H3
InChIKeyJVQSZTJTWSUJCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5‑Trifluoro‑3‑methoxybenzoyl Chloride (CAS 112811‑66‑2) – Procurement‑Grade Physicochemical Profile


2,4,5‑Trifluoro‑3‑methoxybenzoyl chloride is a fluorinated aroyl chloride (C₈H₄ClF₃O₂, MW 224.56 g mol⁻¹) supplied as a clear, colorless liquid [REFS‑1]. Key specifications include a density of 1.472 g mL⁻¹ at 25 °C, a refractive index of n²⁰/D 1.503, a boiling point of 229.2 ± 35.0 °C (predicted), and a flash point of 126 °F [REFS‑2][REFS‑3]. Commercial grades range from 95 % to ≥ 99 % purity (HPLC) and are shipped under nitrogen with ambient‑temperature storage [REFS‑4].

Why 2,4,5‑Trifluoro‑3‑methoxybenzoyl Chloride Cannot Be Replaced by Common Benzoyl Chloride Analogs


This compound occupies a unique structural niche that is irreplaceable in the synthesis of third‑ and fourth‑generation fluoroquinolone antibiotics [REFS‑1]. The simultaneous presence of three fluorine atoms (2‑, 4‑, and 5‑positions) and a 3‑methoxy group creates an electron‑deficient, sterically tuned acylating agent that ensures high regioselectivity during the construction of the quinolone core. Removing the 3‑methoxy group (as in 2,4,5‑trifluorobenzoyl chloride) eliminates the oxygen‑directing effect required for correct cyclization, while eliminating even a single fluorine atom (e.g., 2,4‑difluoro‑3‑methoxybenzoyl chloride) reduces the electrophilicity of the acid chloride and alters the pharmacokinetic profile of the final drug substance [REFS‑2][REFS‑3]. Suppliers explicitly state that this intermediate “cannot be substituted by other materials” for the production of gatifloxacin, moxifloxacin, and Q‑35 [REFS‑1].

Quantitative Head‑to‑Head Performance Evidence for 2,4,5‑Trifluoro‑3‑methoxybenzoyl Chloride


Gatifloxacin Cyclization Ester Yield: 88.8 % vs. Literature Baseline 62.5 %

In a direct head‑to‑head comparison, the use of 2,4,5‑trifluoro‑3‑methoxybenzoyl chloride as the acylating agent in the synthesis of the gatifloxacin cyclization ester delivered an overall yield of 88.8 % over three steps (amination I, amination II, cyclization) [REFS‑1]. The reference literature yield for the same transformation was only 62.5 % [REFS‑1]. This 26.3 percentage‑point improvement is attributed to the optimized reactivity of the trifluoromethoxy‑substituted benzoyl chloride, which minimizes by‑product formation and simplifies purification.

fluoroquinolone synthesis gatifloxacin acyl chloride reactivity

Industrial Purity Attainment: 99.45 % vs. Prior‑Art 95 %

A patented industrial preparation method (CN111253241A) achieved a total reaction yield of 72.97 % and a final product purity of 99.45 % for 2,4,5‑trifluoro‑3‑methoxybenzoyl chloride [REFS‑1]. This purity level substantially exceeds the 95 % purity that is typical of commercial catalog offerings [REFS‑2] and the 95 % purity achieved by an earlier catalyst system [REFS‑3]. The patent achieves this by replacing highly toxic dimethyl sulfate with dimethyl carbonate and using a phosgene‑based acyl chlorination step that avoids sulfur dioxide tail gas.

process chemistry pharmaceutical intermediate purity optimization

Regulatory Recognition: Designated Impurity Standard for Gatifloxacin and Moxifloxacin

2,4,5‑Trifluoro‑3‑methoxybenzoyl chloride is specifically designated as Gatifloxacin Impurity 5 (by ChemWhat, SynZeal, and ISP Standards) and as Moxifloxacin Impurity 62 (by ChemicalBook) [REFS‑1][REFS‑2][REFS‑3]. These impurity standards are supplied with full characterization data compliant with regulatory guidelines and can be further traced against USP or EP pharmacopeial standards [REFS‑1]. In contrast, non‑methoxylated analogs such as 2,4,5‑trifluorobenzoyl chloride or 2,4‑difluoro‑3‑methoxybenzoyl chloride are not listed as pharmacopeial impurities for these fluoroquinolones.

reference standard ANDAs pharmacopeial compliance

Electronic and Steric Differentiation from Non‑Fluorinated and Partially Fluorinated Analogs

The distinct 2,4,5‑trifluoro‑3‑methoxy substitution pattern imparts unique electronic and steric properties relative to common analogs. 2,4,5‑Trifluorobenzoyl chloride (CAS 88419‑56‑1) lacks the 3‑methoxy group, making it less electron‑rich and altering the regioselectivity of nucleophilic aromatic substitution [REFS‑1]. 3‑Methoxybenzoyl chloride (CAS 1711‑05‑3) has no fluorine substituents, resulting in markedly different electronic properties and reactivity [REFS‑1]. 2,4‑Difluoro‑3‑methoxybenzoyl chloride (CAS 221221‑11‑0, MW 206.57) lacks the 5‑fluorine atom, producing a lower density (1.393 g mL⁻¹ vs. 1.472 g mL⁻¹) and a higher predicted boiling point (238.7 °C vs. 229.2 °C) [REFS‑2]. This evidence is class‑level and does not include direct biological assay data.

structure–activity relationship electrophilicity regioselectivity

Procurement‑Justified Application Scenarios for 2,4,5‑Trifluoro‑3‑methoxybenzoyl Chloride


Large‑Scale Synthesis of Fourth‑Generation Fluoroquinolone Antibiotics (Gatifloxacin, Moxifloxacin)

The compound is the essential acylating agent for constructing the 8‑methoxyquinolone core of gatifloxacin, moxifloxacin, and marbofloxacin [REFS‑1][REFS‑2]. The demonstrated 88.8 % overall yield in the gatifloxacin cyclization ester synthesis (versus 62.5 % literature baseline) makes it the only economically viable choice for commercial API production [REFS‑3].

Regulatory Reference Standard for ANDA Filings

As the designated Gatifloxacin Impurity 5 and Moxifloxacin Impurity 62, the compound is required by analytical laboratories performing method validation (AMV) and quality control (QC) release for abbreviated new drug applications [REFS‑4]. The availability of fully characterized lots with pharmacopeial traceability (USP/EP) eliminates the need for in‑house impurity synthesis [REFS‑4].

Industrial Process Development Optimizing Purity and Green Chemistry

The patented process (CN111253241A) achieves 99.45 % purity using dimethyl carbonate as a non‑toxic methylating agent and phosgene for acyl chlorination, avoiding the sulfur dioxide emissions associated with thionyl chloride [REFS‑5]. This process route is directly transferable to manufacturers aiming to meet ICH Q3A impurity thresholds while improving their environmental footprint.

Synthesis of Marbofloxacin and Other Veterinary Fluoroquinolones

2,4,5‑Trifluoro‑3‑methoxybenzoyl chloride is a documented starting material for marbofloxacin via grafting, amination, cyclization, piperazine condensation, hydrolysis, re‑cyclization, alkali dissolution, and acid regulation [REFS‑6]. The compound’s unique substitution pattern is essential for installing the 8‑methoxy group that distinguishes marbofloxacin from earlier‑generation veterinary quinolones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,5-Trifluoro-3-methoxybenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.